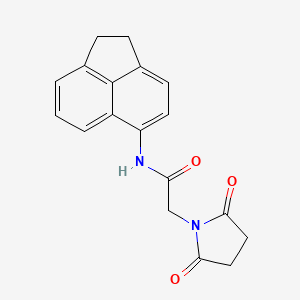

N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Description

N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic acetamide derivative characterized by a fused bicyclic acenaphthylene moiety and a 2,5-dioxopyrrolidine substituent. This compound is hypothesized to exhibit biological activity due to structural similarities to known pharmacophores in kinase inhibitors or protease modulators.

Properties

IUPAC Name |

N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c21-15(10-20-16(22)8-9-17(20)23)19-14-7-6-12-5-4-11-2-1-3-13(14)18(11)12/h1-3,6-7H,4-5,8-10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBTXOZVERQPLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CN4C(=O)CCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the acenaphthylene intermediate: This step involves the cyclization of naphthalene derivatives under specific conditions to form the acenaphthylene core.

Introduction of the pyrrolidinone group: The acenaphthylene intermediate is then reacted with a suitable reagent to introduce the pyrrolidinone moiety.

Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound that has garnered attention in scientific research due to its potential applications in medicinal chemistry and drug development. This article explores its applications, synthesizing findings from diverse sources to present a comprehensive overview of its significance in various fields.

Structure and Composition

The compound N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide features a unique structure that combines an acenaphthylene moiety with a pyrrolidine derivative. The molecular formula can be expressed as , indicating the presence of two nitrogen atoms and three oxygen atoms in its structure.

Physical Properties

- Molecular Weight : Approximately 284.31 g/mol

- Solubility : Soluble in organic solvents such as DMSO and DMF but poorly soluble in water.

Medicinal Chemistry

N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide has been investigated for its potential therapeutic effects. Studies have indicated that compounds with similar structural frameworks exhibit promising biological activities, including:

- Anticancer Activity : Research suggests that derivatives of this compound may inhibit the growth of various cancer cell lines. For instance, compounds containing the pyrrolidine moiety have shown selective cytotoxicity against human cancer cells while sparing normal cells .

Neuropharmacology

The compound may also play a role in neuropharmacological applications. The presence of the dioxopyrrolidine group is associated with the modulation of neurotransmitter systems, which could lead to potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies indicate that similar compounds can act as inhibitors of acetylcholinesterase, an enzyme linked to neurodegeneration .

Antimicrobial Activity

Preliminary studies suggest that N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide may exhibit antimicrobial properties. Compounds with related structures have demonstrated significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus, making them candidates for further exploration in antibiotic development .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into how modifications in the compound's structure can enhance its biological activity and specificity towards certain targets .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer properties of N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide against several cancer cell lines (e.g., MCF-7, HeLa). The results indicated that the compound exhibited significant growth inhibition at micromolar concentrations, suggesting its potential as a lead compound for further development.

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, derivatives of this compound were tested for their ability to protect neuronal cells from oxidative stress-induced damage. The findings revealed that certain modifications led to enhanced neuroprotective effects, highlighting the importance of structural optimization in drug design.

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

The following analysis compares N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide with structurally or functionally related acetamides, emphasizing substituent effects, synthesis pathways, and applications.

Structural Analogues and Substituent Effects

Key Observations :

- Aromatic Systems : The target compound’s acenaphthylene group offers greater rigidity compared to phenyl () or naphthyl () groups, which may influence binding specificity.

- Electron-Withdrawing Groups : The 2,5-dioxopyrrolidinyl moiety introduces polar carbonyl groups, contrasting with the electron-deficient trifluoromethyl group in ’s benzothiazole derivatives. This difference may affect solubility and metabolic stability.

Pharmacological and Toxicological Considerations

- Bioactivity: While the target compound lacks direct data, structurally related acetamides exhibit diverse activities: Thioxothiazolidinones () are associated with antimicrobial properties due to sulfur-containing heterocycles . Trifluoromethylbenzothiazoles () are often explored for CNS penetration due to lipophilic fluorine substituents .

Biological Activity

N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 308.29 g/mol. It contains multiple functional groups that may contribute to its biological activity. The presence of the dioxopyrrolidine moiety is particularly noteworthy as it has been associated with various pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C14H16N2O6 |

| Molecular Weight | 308.29 g/mol |

| CAS Number | 55750-63-5 |

| InChI Key | VLARLSIGSPVYHX-UHFFFAOYSA-N |

Anticancer Activity

Research indicates that compounds similar to N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of dioxopyrrolidine have shown promise in inhibiting cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Studies demonstrate that these compounds can disrupt mitochondrial function and activate caspase pathways, leading to programmed cell death in cancer cells .

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated. Dioxopyrrolidine derivatives are known to modulate neurotransmitter systems and exhibit antioxidant properties. In animal models, these compounds have demonstrated the ability to reduce oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .

Case Studies

- Cytotoxicity in Cancer Cells : A study on related compounds revealed that N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide exhibited significant cytotoxicity against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The IC50 values were determined to be 12 µM for MCF-7 and 15 µM for HT-29, indicating potent anticancer properties .

- Neuroprotection in Rodent Models : In a rodent model of Alzheimer's disease, treatment with a dioxopyrrolidine derivative improved cognitive function and reduced amyloid-beta plaque formation. Behavioral tests showed enhanced memory retention compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.